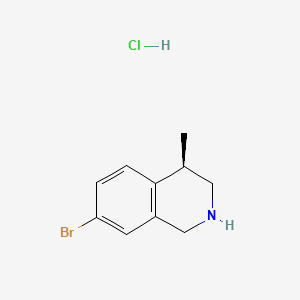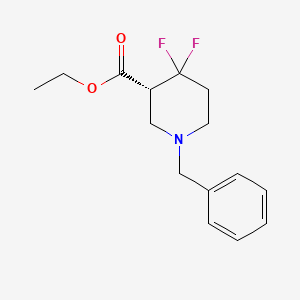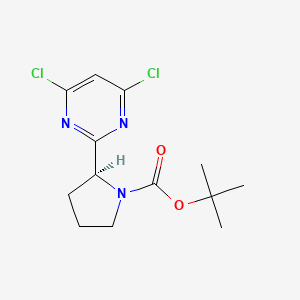![molecular formula C30H43O2P B8215673 [2',6'-Bis(propan-2-yloxy)-[1,1'-biphenyl]-3-yl]dicyclohexylphosphane](/img/structure/B8215673.png)
[2',6'-Bis(propan-2-yloxy)-[1,1'-biphenyl]-3-yl]dicyclohexylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a biphenyl core substituted with isopropoxy groups and a dicyclohexylphosphane moiety, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:
Substitution Reaction: Introduction of isopropoxy groups at the 2’ and 6’ positions of the biphenyl core.
Phosphination: Attachment of the dicyclohexylphosphane group to the biphenyl derivative.
The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the substitution and phosphination reactions. The reactions are typically carried out under inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Coordination: The phosphane moiety can coordinate with transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Strong nucleophiles such as alkoxides or amines can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used for forming metal complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane has several applications in scientific research:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane largely depends on its application:
Catalysis: Acts as a ligand, coordinating with transition metals to form active catalytic species that facilitate various chemical transformations.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand used in metal complexation.
4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridyl with methyl substitutions.
Uniqueness
[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane is unique due to its specific substitution pattern and the presence of the dicyclohexylphosphane group. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and a potential candidate for various scientific applications.
Properties
IUPAC Name |
dicyclohexyl-[3-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O2P/c1-22(2)31-28-19-12-20-29(32-23(3)4)30(28)24-13-11-18-27(21-24)33(25-14-7-5-8-15-25)26-16-9-6-10-17-26/h11-13,18-23,25-26H,5-10,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPPCJKAXDOSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
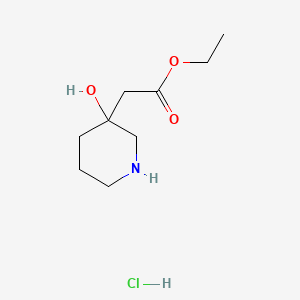
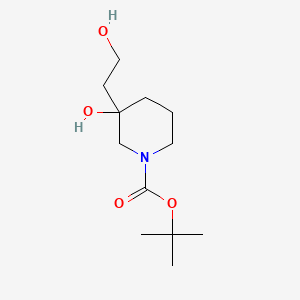
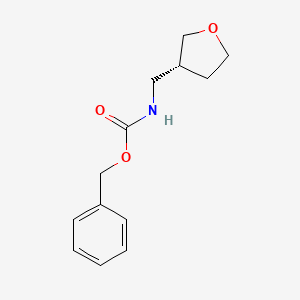
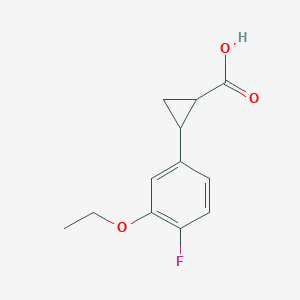
![2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid](/img/structure/B8215633.png)

![(5S)-2-methyl-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B8215643.png)
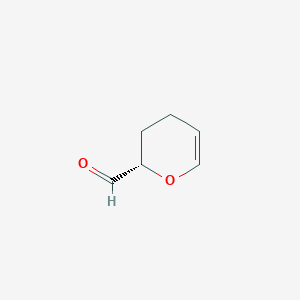

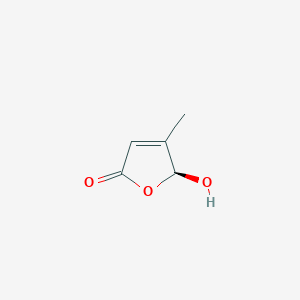
![6-bromo-1-[(2S)-oxan-2-yl]pyrazolo[4,3-c]pyridine](/img/structure/B8215663.png)
